CDK2/CDK9 Kinase Inhibition: Class-Level Evidence from Pyrimidine-4,6-diamine Scaffolds
The 4,6-diaminopyrimidine scaffold, which forms the core of the target compound, is a privileged structure for ATP-competitive kinase inhibition . Compounds in this class have demonstrated potent inhibition of CDK2 and CDK9, with reported IC50 values in the low nanomolar to sub-nanomolar range for optimized analogs [1]. The target compound, N4-(5-fluoropyridin-2-yl)-N6,N6-dimethylpyrimidine-4,6-diamine, is noted by suppliers as a CDK2/CDK9 inhibitor, implying it shares this mechanism, but specific IC50 values for this compound are not published [2]. Therefore, this evidence is class-level inference only; direct activity data for the target compound against CDK2 or CDK9 is unavailable.
| Evidence Dimension | Kinase inhibition (CDK2/CDK9) |
|---|---|
| Target Compound Data | Not available from published sources |
| Comparator Or Baseline | Class-level: Optimized 4,6-diaminopyrimidine CDK inhibitors achieve IC50 values <10 nM [1] |
| Quantified Difference | Cannot be calculated |
| Conditions | Biochemical kinase assays (ATP-competitive) |
Why This Matters
While the scaffold is validated, the absence of target-specific IC50 data means users cannot differentiate this compound from other CDK inhibitors based on potency; independent testing is essential before use in kinase-targeting studies.
- [1] BindingDB. BDBM50510045 CHEMBL4587871 Enzyme Inhibition Constant Data. IC50 values for related 4,6-diaminopyrimidine derivatives. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50510045 View Source
- [2] Chemsrc. N4-(5-fluoropyridin-2-yl)-N6,N6-dimethylpyrimidine-4,6-diamine. CAS No. 2320226-26-2. Available at: https://m.chemsrc.com/mip/cas/2320226-26-2_3130972.html View Source
